molecular formula C6H13NO4S B2672376 2-(Butane-1-sulfonamido)acetic acid CAS No. 107491-00-9

2-(Butane-1-sulfonamido)acetic acid

Cat. No.: B2672376
CAS No.: 107491-00-9
M. Wt: 195.23
InChI Key: UCEPGUXQDBYFJF-UHFFFAOYSA-N
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Description

2-(Butane-1-sulfonamido)acetic acid is an organic compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol It is characterized by the presence of a butane-1-sulfonamido group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butane-1-sulfonamido)acetic acid typically involves the reaction of butane-1-sulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Butane-1-sulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Butane-1-sulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butane-1-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butane-1-sulfonamido)acetic acid is unique due to its specific structure, which combines a butane-1-sulfonamido group with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(butylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPGUXQDBYFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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